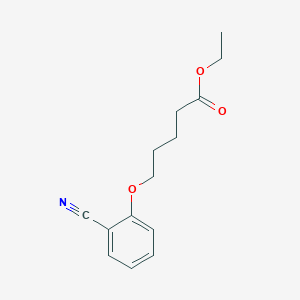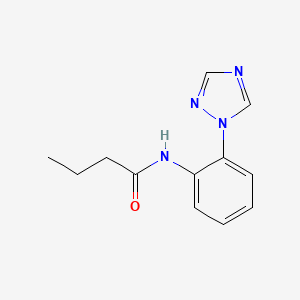
n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or triazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl or triazole ring.
科学研究应用
Chemistry
In chemistry, N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its anticancer, antibacterial, and antifungal properties. Researchers have explored its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated as a candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
作用机制
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
- 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
- 2-((2-(4-(1H-1,2,4-Triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives
Uniqueness
N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a triazole ring and a butyramide group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC 名称 |
N-[2-(1,2,4-triazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C12H14N4O/c1-2-5-12(17)15-10-6-3-4-7-11(10)16-9-13-8-14-16/h3-4,6-9H,2,5H2,1H3,(H,15,17) |
InChI 键 |
PBDPYGOCJNQMFU-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=CC=C1N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)

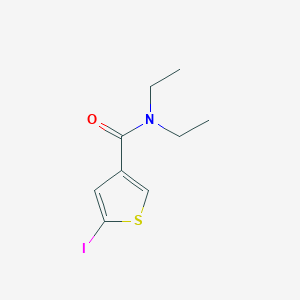
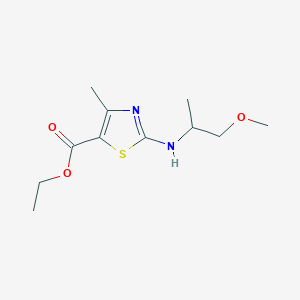
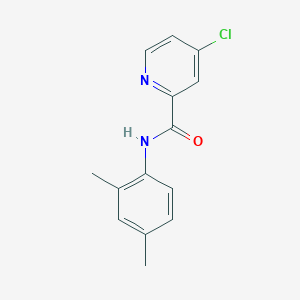
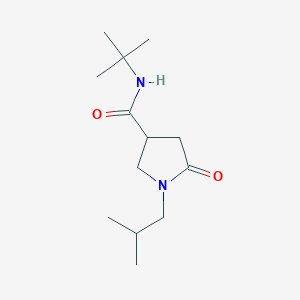


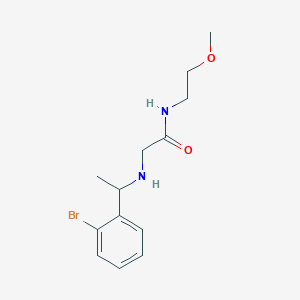

![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)

